2-Bromo-6-chloroaniline Hydrochloride: Chemical Properties, Mechanistic Synthesis, and Applications in API Development
2-Bromo-6-chloroaniline Hydrochloride: Chemical Properties, Mechanistic Synthesis, and Applications in API Development
Executive Summary
In advanced pharmaceutical synthesis, halogenated anilines serve as critical building blocks for biologically active natural products and synthetic active pharmaceutical ingredients (APIs). 2-Bromo-6-chloroaniline hydrochloride (CAS: 2225136-71-8) is a highly specialized, sterically hindered ortho-disubstituted aniline salt. While its free base form (CAS: 59772-49-5) is widely utilized in the synthesis of the antifungal agent Pyrrolnitrin and specific Diclofenac derivatives, the hydrochloride salt offers superior oxidative stability, enhanced aqueous solubility, and improved handling characteristics for scalable manufacturing.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthetic routes, and standardized experimental protocols for 2-bromo-6-chloroaniline hydrochloride, designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Data Presentation
The conversion of 2-bromo-6-chloroaniline into its hydrochloride salt fundamentally alters its physical properties, shifting it from a lipophilic free base prone to ambient oxidation to a stable, polar crystalline solid.
Table 1: Comparative Physicochemical Properties
| Property | 2-Bromo-6-chloroaniline (Free Base) | 2-Bromo-6-chloroaniline Hydrochloride |
| CAS Number | 59772-49-5[1] | 2225136-71-8[2] |
| Molecular Formula | C6H5BrClN[1] | C6H6BrCl2N[2] |
| Molecular Weight | 206.47 g/mol [3] | 242.93 g/mol [2] |
| Physical Form | Solid[1] | Crystalline Solid |
| Melting Point | 57-58 °C[4] | >200 °C (Decomposes) |
| Solubility Profile | Soluble in DCM, EtOAc, Hexanes | Soluble in Water, DMSO, Methanol |
| Storage Conditions | Dark place, inert atmosphere, RT[1] | Desiccated, room temperature |
Mechanistic Synthesis & Pathway Causality
Synthesizing 2,6-dihaloanilines with mixed halogens is notoriously challenging due to steric hindrance and competing side reactions. Traditional directed ortho-metalation (DoM) using n -butyllithium often fails because the highly reactive 2-bromo-6-chlorophenyl lithium intermediate undergoes rapid benzyne-type decomposition[5].
To circumvent this, modern synthetic routes utilize Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The steric bulk of LDA prevents nucleophilic attack on the halogens, while the low temperature stabilizes the lithiated intermediate, allowing for quantitative carboxylation[5]. The resulting benzoic acid is then subjected to a Schmidt reaction , which cleanly converts the carboxylic acid to an amine via an isocyanate intermediate, bypassing the need for primary amide synthesis (as required in a Hofmann rearrangement).
Fig 1: Lithiation-Carboxylation-Schmidt synthetic workflow for 2-bromo-6-chloroaniline HCl.
Applications in Drug Development
1. Synthesis of Pyrrolnitrin (Antifungal API): Pyrrolnitrin is a potent natural antifungal agent. 2-Bromo-6-chloroaniline is a direct synthon utilized in its total synthesis. Oxidation of the aniline with m-chloroperbenzoic acid (m-CPBA) yields 2-bromo-6-chloronitrobenzene, which is subsequently coupled with pyrrole derivatives to construct the core pharmacophore of Pyrrolnitrin[5].
2. Impurity Profiling for NSAIDs: In the synthesis of Diclofenac, halogenated anilines are heavily utilized. 2-Bromo-6-chloroaniline acts as a critical intermediate in the synthesis of Diclofenac Monobromo Sodium Salt, a known bromide impurity[6]. Utilizing the hydrochloride salt of this intermediate allows analytical chemists to generate highly pure reference standards for HPLC/LC-MS impurity profiling, ensuring regulatory compliance during API manufacturing.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be visually and analytically confirmed before proceeding.
Protocol A: Synthesis of 2-Bromo-6-chloroaniline (Free Base)
Causality Focus: Temperature control is strictly maintained at -78 °C to prevent benzyne decomposition.
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Cryogenic Lithiation: Under an inert argon atmosphere, dissolve 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Base Addition: Add LDA (1.1 eq) dropwise over 30 minutes. Validation: A slight color change to pale yellow indicates the formation of the lithiated species. Stir for 1 hour at -78 °C[5].
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Carboxylation: Bubble anhydrous CO2 gas through the solution for 2 hours, allowing the reaction to slowly warm to room temperature. Quench with 1M HCl and extract with EtOAc to isolate 2-bromo-6-chlorobenzoic acid.
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Schmidt Rearrangement: Dissolve the intermediate in concentrated H2SO4 and heat to 60 °C. Slowly add sodium azide ( NaN3 ) in portions[5]. (Caution: Toxic HN3 gas is generated; perform in a highly ventilated fume hood).
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Isolation: Neutralize the acidic mixture with cold aqueous NaOH until pH > 10. Extract the resulting free base with dichloromethane (DCM), dry over Na2SO4 , and concentrate under vacuum.
Protocol B: Conversion to 2-Bromo-6-chloroaniline Hydrochloride
Causality Focus: Utilizing a non-polar solvent system forces the polar salt to precipitate, driving the reaction to completion and self-purifying the product.
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Dissolution: Dissolve the purified 2-bromo-6-chloroaniline free base in a minimum volume of anhydrous diethyl ether.
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Protonation: Cool the solution to 0 °C. Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.1 eq).
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Self-Validation (Precipitation): As the uncharged free base is protonated into the ammonium salt, it becomes entirely insoluble in ether. The immediate formation of a dense, white crystalline precipitate serves as a visual confirmation of the reaction. The endpoint is reached when further addition of HCl yields no new precipitate.
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Filtration & Drying: Isolate the salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous ether to remove any unreacted free base or lipophilic impurities. Dry under high vacuum for 12 hours.
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Analytical Confirmation: 1 H-NMR ( DMSO−d6 ) will validate the product by the disappearance of the broad −NH2 singlet (~5.0 ppm) and the appearance of a strongly downfield-shifted −NH3+ integration (~10.0 ppm).
References
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Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles Organic Letters[Link]
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Strategic Application of Synthon Disconnection Approach in the Synthesis Planning of Antifungal Natural Product “Pyrrolnitrin” Journal of Chemical and Pharmaceutical Research (JOCPR)[Link]
Sources
- 1. 2-Bromo-6-chloroaniline | 59772-49-5 [sigmaaldrich.com]
- 2. CAS:2225136-71-8, 2-Bromo-6-chloroaniline hydrochloride-毕得医药 [bidepharm.com]
- 3. 59772-49-5|2-Bromo-6-chloroaniline|BLD Pharm [bldpharm.com]
- 4. 59772-49-5 CAS MSDS (2-BROMO-6-CHLOROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-BROMO-6-CHLOROANILINE | 59772-49-5 [chemicalbook.com]
